molecular formula C14H10BrClN2S B395648 3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine CAS No. 300695-61-8

3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine

Cat. No. B395648
CAS RN: 300695-61-8
M. Wt: 353.7g/mol
InChI Key: ZWMCHKMBTWPJTA-UHFFFAOYSA-N
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Description

“3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of a series of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Scientific Research Applications

a. Antiviral Properties: Imidazo[1,2-a]pyridines exhibit antiviral activity against various viruses. Researchers have explored their potential as inhibitors for viral replication, making them promising candidates for drug development .

b. Antiulcer Effects: Studies suggest that imidazo[1,2-a]pyridines possess antiulcer properties. These compounds may help mitigate gastric ulcers by modulating specific pathways .

c. Antibacterial Activity: Imidazo[1,2-a]pyridines have demonstrated antibacterial effects. Researchers investigate their role in combating bacterial infections, potentially leading to novel antibiotics .

d. Anticancer Potential: This class of compounds has been explored as cyclin-dependent kinase (CDK) inhibitors. Their ability to regulate cell cycle progression makes them relevant in cancer research .

e. Antifungal Properties: Imidazo[1,2-a]pyridines also exhibit antifungal activity. Scientists study their efficacy against fungal pathogens .

f. Antituberculosis Agents: Some imidazo[1,2-a]pyridines have shown promise as antituberculosis drugs. Their activity against Mycobacterium tuberculosis is an area of active investigation .

Material Science Applications

Beyond medicinal chemistry, imidazo[1,2-a]pyridines find utility in material science due to their unique structural features:

a. Scaffold for Drug Design: The imidazo[1,2-a]pyridine moiety serves as a versatile scaffold for drug development. Its presence in existing drugs like Zolpidem, Alpidem, and Olprione underscores its importance .

b. Structural Character: Researchers explore the structural properties of imidazo[1,2-a]pyridines for applications in materials science. Their fused bicyclic 5–6 heterocyclic structure makes them intriguing candidates for various material-related studies .

Mechanism of Action

properties

IUPAC Name

3-bromo-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2S/c15-14-12(17-13-3-1-2-8-18(13)14)9-19-11-6-4-10(16)5-7-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMCHKMBTWPJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)CSC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine

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